N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine
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Overview
Description
N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is an organic compound that features a brominated aromatic ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine typically involves the bromination of 2-methylaniline to form 4-bromo-2-methylaniline . This intermediate is then subjected to further reactions to introduce the oxolane ring and the amine group. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize the yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine involves its interaction with specific molecular targets. The brominated aromatic ring and the oxolane ring play crucial roles in its binding to these targets, which can include enzymes and receptors. The pathways involved may vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(4-methylphenyl)acetamide
- Acetamide, N-(2-iodo-4-methylphenyl)-2-bromo-
- 4-Bromo-N-(2-methylphenyl)benzamide
Uniqueness
N-(4-Bromo-2-methylphenyl)-2-methyloxolan-3-amine is unique due to the presence of both a brominated aromatic ring and an oxolane ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16BrNO |
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Molecular Weight |
270.17 g/mol |
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-methyloxolan-3-amine |
InChI |
InChI=1S/C12H16BrNO/c1-8-7-10(13)3-4-11(8)14-12-5-6-15-9(12)2/h3-4,7,9,12,14H,5-6H2,1-2H3 |
InChI Key |
ZTUBRSCQNARZQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NC2=C(C=C(C=C2)Br)C |
Origin of Product |
United States |
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